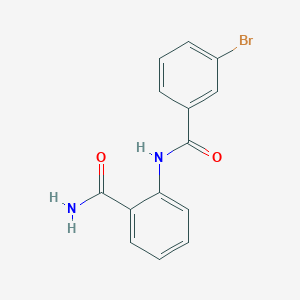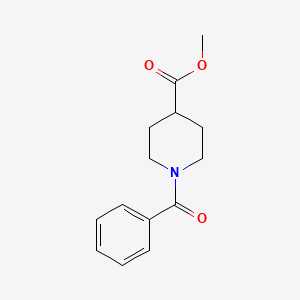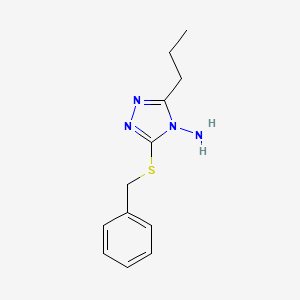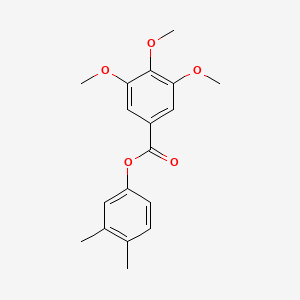
3-bromo-N-(2-carbamoylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(2-carbamoylphenyl)benzamide is an organic compound with the molecular formula C14H11BrN2O2 It is a derivative of benzamide, featuring a bromine atom at the 3-position and a carbamoyl group at the 2-position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-carbamoylphenyl)benzamide typically involves the following steps:
Amidation: The carbamoyl group can be introduced through a reaction with an appropriate amine derivative, such as 2-aminobenzamide, under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help control reaction parameters and improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-(2-carbamoylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amines (NH2-), under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in solvents such as ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Products depend on the nucleophile used, such as 3-hydroxy-N-(2-carbamoylphenyl)benzamide.
Oxidation: Oxidized derivatives, such as carboxylic acids.
Reduction: Reduced derivatives, such as amines or alcohols.
Applications De Recherche Scientifique
3-Bromo-N-(2-carbamoylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be utilized in the synthesis of novel polymers or materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-carbamoylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and carbamoyl group can enhance binding affinity and selectivity, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromobenzamide: Lacks the carbamoyl group, making it less versatile in certain applications.
2-Carbamoylphenylbenzamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
N-(2-Carbamoylphenyl)benzamide:
Uniqueness
3-Bromo-N-(2-carbamoylphenyl)benzamide is unique due to the presence of both the bromine atom and the carbamoyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in biological systems and versatile chemical transformations.
Propriétés
IUPAC Name |
2-[(3-bromobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHAHGUKFLQCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)

![4-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B5571136.png)
![N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE](/img/structure/B5571144.png)

![4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5571162.png)
![1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5571175.png)

![4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5571209.png)
![4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5571216.png)
![4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE](/img/structure/B5571217.png)
![N-CYCLOHEXYL-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B5571223.png)
![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)
